(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
The compound (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE is a complex organic molecule characterized by the presence of an iodophenyl group, a formamido group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Formamido Intermediate: The formamido group can be synthesized by reacting an amine with formic acid or a formylating agent.
Coupling Reaction: The iodophenyl and formamido intermediates are then coupled with a butanamide derivative under specific conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodophenol derivatives.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the design of drugs targeting specific diseases, such as cancer or infectious diseases.
Diagnostic Tools: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism by which (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can facilitate interactions with aromatic residues in proteins, while the formamido group may participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE
- (3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE
Uniqueness
- Iodophenyl Group : The presence of the iodine atom in (3E)-3-{[(3-IODOPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s interactions and reactivity.
- Formamido Group : The formamido group provides opportunities for hydrogen bonding and can influence the compound’s solubility and biological activity.
Properties
Molecular Formula |
C20H22IN3O2 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
3-iodo-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H22IN3O2/c1-12-8-13(2)19(14(3)9-12)22-18(25)10-15(4)23-24-20(26)16-6-5-7-17(21)11-16/h5-9,11H,10H2,1-4H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
DLCGFCYBSLYWGJ-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)I)/C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)I)C)C |
Origin of Product |
United States |
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